molecular formula C40H74N8O10S2 B14199370 L-Methionyl-L-valyl-L-leucyl-L-leucyl-L-leucyl-L-cysteinyl-L-leucyl-L-serine CAS No. 873003-10-2

L-Methionyl-L-valyl-L-leucyl-L-leucyl-L-leucyl-L-cysteinyl-L-leucyl-L-serine

Cat. No.: B14199370
CAS No.: 873003-10-2
M. Wt: 891.2 g/mol
InChI Key: KJDJHNQOTZDDBH-ALERXTORSA-N
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Description

L-Methionyl-L-valyl-L-leucyl-L-leucyl-L-leucyl-L-cysteinyl-L-leucyl-L-serine is a peptide composed of nine amino acids Peptides like this one are essential in various biological processes and have significant roles in biochemistry and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Methionyl-L-valyl-L-leucyl-L-leucyl-L-leucyl-L-cysteinyl-L-leucyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation: Amino acids are activated using coupling reagents like HBTU or DIC.

    Coupling: The activated amino acids are coupled to the resin-bound peptide chain.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity. Additionally, large-scale production may involve liquid-phase peptide synthesis (LPPS) for longer peptides or those with complex sequences.

Chemical Reactions Analysis

Types of Reactions

L-Methionyl-L-valyl-L-leucyl-L-leucyl-L-leucyl-L-cysteinyl-L-leucyl-L-serine can undergo various chemical reactions, including:

    Oxidation: The methionine and cysteine residues can be oxidized to form methionine sulfoxide and cystine, respectively.

    Reduction: Disulfide bonds formed during oxidation can be reduced back to free thiols using reducing agents like DTT or TCEP.

    Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Site-directed mutagenesis using specific primers and DNA polymerase.

Major Products Formed

    Oxidation: Methionine sulfoxide, cystine.

    Reduction: Free thiols (cysteine residues).

    Substitution: Modified peptides with altered amino acid sequences.

Scientific Research Applications

L-Methionyl-L-valyl-L-leucyl-L-leucyl-L-leucyl-L-cysteinyl-L-leucyl-L-serine has various applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Potential therapeutic applications in drug development and as a biomarker for certain diseases.

    Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of L-Methionyl-L-valyl-L-leucyl-L-leucyl-L-leucyl-L-cysteinyl-L-leucyl-L-serine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity. For example, it may inhibit or activate signaling pathways involved in cellular processes like apoptosis, proliferation, or differentiation.

Comparison with Similar Compounds

Similar Compounds

    L-Methionyl-L-valyl-L-phenylalanyl-L-leucyl-L-isoleucine: Another peptide with a similar sequence but different amino acid composition.

    L-Leucyl-L-leucine methyl ester hydrochloride: A dipeptide with different functional properties.

    L-Alanyl-L-glutamine dipeptide: Used in different biological contexts.

Uniqueness

L-Methionyl-L-valyl-L-leucyl-L-leucyl-L-leucyl-L-cysteinyl-L-leucyl-L-serine is unique due to its specific sequence, which imparts distinct biochemical properties and potential applications. Its high leucine content and the presence of methionine and cysteine residues make it particularly interesting for studying oxidation-reduction reactions and protein interactions.

Properties

CAS No.

873003-10-2

Molecular Formula

C40H74N8O10S2

Molecular Weight

891.2 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoic acid

InChI

InChI=1S/C40H74N8O10S2/c1-20(2)14-26(42-35(52)29(17-23(7)8)45-39(56)32(24(9)10)48-33(50)25(41)12-13-60-11)34(51)43-28(16-22(5)6)37(54)47-31(19-59)38(55)44-27(15-21(3)4)36(53)46-30(18-49)40(57)58/h20-32,49,59H,12-19,41H2,1-11H3,(H,42,52)(H,43,51)(H,44,55)(H,45,56)(H,46,53)(H,47,54)(H,48,50)(H,57,58)/t25-,26-,27-,28-,29-,30-,31-,32-/m0/s1

InChI Key

KJDJHNQOTZDDBH-ALERXTORSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCSC)N

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CS)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CCSC)N

Origin of Product

United States

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